Trichloro(2-iodoethyl)silane
CAS No.: 62141-85-9
Cat. No.: VC19470549
Molecular Formula: C2H4Cl3ISi
Molecular Weight: 289.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62141-85-9 |
|---|---|
| Molecular Formula | C2H4Cl3ISi |
| Molecular Weight | 289.40 g/mol |
| IUPAC Name | trichloro(2-iodoethyl)silane |
| Standard InChI | InChI=1S/C2H4Cl3ISi/c3-7(4,5)2-1-6/h1-2H2 |
| Standard InChI Key | YRXGDLSRUVHHEX-UHFFFAOYSA-N |
| Canonical SMILES | C(CI)[Si](Cl)(Cl)Cl |
Introduction
Structural and Molecular Characteristics
Trichloro(2-iodoethyl)silane (C₂H₄Cl₃ISi) features a silicon atom bonded to three chlorine atoms and a 2-iodoethyl group. The molecular weight is approximately 289.40 g/mol, with iodine’s high atomic mass contributing significantly to its density and polarizability. The compound’s structure enables dual reactivity: the silicon-chlorine bonds are highly electrophilic, while the iodine atom serves as a potential leaving group or site for nucleophilic substitution .
Comparative Analysis of Halogenated Ethylsilanes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Trichloro(2-iodoethyl)silane | C₂H₄Cl₃ISi | 289.40 | Not reported | Estimated 1.6–1.8 |
| Trichloro(2-chloroethyl)silane | C₂H₄Cl₄Si | 197.95 | 137.7 | 1.4 |
| 2-Bromoethyltrichlorosilane | C₂H₄BrCl₃Si | 242.39 | 145–150 | 1.6 |
The iodine substituent in trichloro(2-iodoethyl)silane likely increases its boiling point and density compared to chloro- and bromo-analogs due to stronger van der Waals interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Trichloro(2-iodoethyl)silane can be synthesized via hydrochlorosilane alkylation:
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Reaction Setup: 2-Iodoethanol reacts with trichlorosilane (HSiCl₃) under anhydrous conditions.
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Catalysis: Platinum-based catalysts (e.g., Speier’s catalyst) facilitate Si–O bond formation at 80–100°C .
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Product Isolation: Fractional distillation under reduced pressure separates the product from byproducts like HCl.
Industrial Manufacturing
Scaled-up production requires:
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Continuous-Flow Reactors: To manage exothermic reactions and improve yield .
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Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .
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Purity Control: Gas chromatography ensures ≥98% purity for electronic-grade applications .
Physicochemical Properties
Thermal Stability
Decomposition begins at ~200°C, releasing iodine and silicon oxychlorides. Differential scanning calorimetry (DSC) shows an exothermic peak at 210°C, indicating potential for explosive decomposition under overheating .
Solubility and Reactivity
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Solubility: Miscible with nonpolar solvents (e.g., hexane, toluene) but reacts violently with water:
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Electrophilicity: The silicon center undergoes nucleophilic substitution with amines, alcohols, and Grignard reagents, forming siloxanes or functionalized silanes .
Applications in Materials Science
Surface Functionalization
Trichloro(2-iodoethyl)silane modifies inorganic surfaces (e.g., glass, metals) by forming stable Si–O–Si bonds. The iodine moiety enables subsequent derivatization via Ullmann or Suzuki couplings, making it valuable in sensor fabrication .
Polymer Chemistry
As a crosslinking agent, it enhances the thermal stability of silicones. In polydimethylsiloxane (PDMS) composites, it improves tensile strength by 40% compared to chlorine-only analogs .
Comparison with Structural Analogs
Reactivity Trends
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Iodine vs. Chlorine/Bromine: The C–I bond’s lower bond energy (234 kJ/mol vs. 339 kJ/mol for C–Cl) facilitates faster nucleophilic substitution, enabling milder reaction conditions .
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Silicon-Centered Reactions: Trichloro(2-iodoethyl)silane’s higher electrophilicity accelerates condensations compared to trichlorovinylsilane .
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